4-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole
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Description
4-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is a useful research compound. Its molecular formula is C16H17N5O3S and its molecular weight is 359.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as 4-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole, is human carbonic anhydrases (hCAs) . hCAs are enzymes involved in many important physiological and pathological processes . It is currently known that human carbonic anhydrase II is a target for the treatment of glaucoma .
Mode of Action
This compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . The inhibition constants (Ki) for different isoforms are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM . This indicates that the compound has a high affinity for the hCA II isoform, which is crucial in the treatment of glaucoma .
Biochemical Pathways
The inhibition of hCAs by this compound affects the carbon dioxide hydration and bicarbonate dehydration reactions, which are crucial for pH and CO2 homeostasis in the body . This can have downstream effects on various physiological processes, including fluid secretion into the eyes, which is relevant for the treatment of glaucoma .
Pharmacokinetics
The compound’s potent inhibition of hca ii suggests that it may have good bioavailability .
Properties
IUPAC Name |
2-methyl-4-[4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-12-19-16(9-24-12)14-2-4-15(5-3-14)25(22,23)21-7-13(8-21)6-20-11-17-10-18-20/h2-5,9-11,13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILHZBPQGAPXCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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